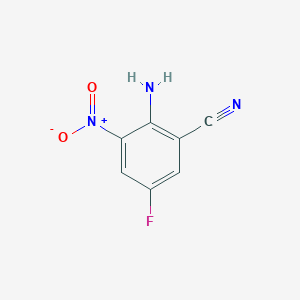

2-Amino-5-fluoro-3-nitrobenzonitrile

Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a cornerstone of organic synthesis, valued for the chemical versatility of the nitrile group and the diverse functionalities that can be incorporated onto the aromatic ring. The nitrile moiety can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions, making it a gateway to a wide array of chemical transformations.

The specific combination of substituents in 2-Amino-5-fluoro-3-nitrobenzonitrile places it in a unique position within this chemical family. The molecule contains both an electron-donating group (amino) and potent electron-withdrawing groups (nitro, nitrile, and fluoro), creating a complex electronic landscape across the aromatic ring. This electronic push-pull arrangement significantly influences the molecule's reactivity, particularly in nucleophilic and electrophilic aromatic substitution reactions. The presence of the fluorine atom is especially noteworthy, as fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Strategic Importance as a Multifunctional Building Block

A multifunctional building block in organic synthesis is a molecule that possesses multiple reactive sites, allowing for the sequential and controlled introduction of new functionalities. This compound exemplifies this concept, as each of its four functional groups can be targeted with a high degree of chemical selectivity.

The strategic value of this compound lies in its potential for divergent synthesis pathways. For instance, the nitro group can be selectively reduced to an amine, providing a new site for derivatization. The primary amino group can undergo a plethora of reactions, including diazotization, acylation, and alkylation. The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various oxygen, nitrogen, or sulfur-based nucleophiles. Finally, the nitrile group can be elaborated into other functionalities in the later stages of a synthetic sequence. This inherent orthogonality of its reactive sites makes this compound a highly valuable intermediate for constructing complex molecular architectures from a single, versatile starting material. ossila.comsigmaaldrich.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Type of Reactivity | Potential Transformations |

| Amino (-NH2) | 2 | Nucleophilic, Basal | Acylation, Alkylation, Diazotization, Sandmeyer reactions |

| Nitro (-NO2) | 3 | Electrophilic | Reduction to amine, Nucleophilic aromatic substitution activation |

| Nitrile (-CN) | 1 | Electrophilic | Hydrolysis to amide/acid, Reduction to amine, Cycloadditions |

| Fluoro (-F) | 5 | Leaving Group | Nucleophilic aromatic substitution (SNAr) |

Overview of Current Research Trajectories and Gaps

A comprehensive review of current scientific literature reveals that while the broader class of substituted nitrobenzonitriles is well-explored, dedicated research focusing specifically on this compound is notably scarce. Much of the available information is derived from studies on its isomers, such as 2-amino-3-fluoro-5-nitrobenzonitrile, or related compounds like 2-fluoro-5-nitrobenzonitrile (B100134). ossila.com These studies highlight the utility of such scaffolds in the synthesis of heterocyclic compounds, kinase inhibitors, and other biologically active molecules. ossila.com

The primary research trajectory for analogous compounds is heavily focused on their application as intermediates in drug discovery and medicinal chemistry. The unique substitution patterns are exploited to generate libraries of complex molecules for biological screening. However, the specific isomer this compound appears to be an underutilized building block.

This points to a significant research gap. There is a clear opportunity for further investigation into the synthesis, characterization, and reaction scope of this particular molecule. Future research could focus on:

Development of efficient and scalable synthetic routes: Establishing a reliable synthesis is the first step toward unlocking its potential.

Systematic exploration of its reactivity: A detailed study of the selective transformations of each functional group would provide a valuable roadmap for synthetic chemists.

Application in the synthesis of novel compounds: Utilizing this building block for the targeted synthesis of new pharmaceuticals, agrochemicals, or functional materials could lead to the discovery of molecules with unique and valuable properties.

The lack of focused research on this compound suggests that its full potential as a strategic building block in advanced chemical synthesis remains to be unlocked.

Structure

3D Structure

Properties

Molecular Formula |

C7H4FN3O2 |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

2-amino-5-fluoro-3-nitrobenzonitrile |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4(3-9)7(10)6(2-5)11(12)13/h1-2H,10H2 |

InChI Key |

CYJVEXURDSLHTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)[N+](=O)[O-])F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Fluoro 3 Nitrobenzonitrile

Reactivity at the Nitrile Group (–C≡N)

Hydrolysis and Thioamidation Reactions:No literature exists describing the hydrolysis or thioamidation of 2-amino-5-fluoro-3-nitrobenzonitrile.

Due to the absence of research data, the creation of data tables and a list of compounds derived from this compound is not feasible. To maintain scientific integrity and adhere strictly to the provided instructions, this article cannot be generated as requested.

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group (–C≡N) in an aromatic system can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for synthesizing five-membered heterocyclic rings. wikipedia.org While specific studies detailing the cycloaddition reactivity of this compound are not extensively documented in the literature, the electronic nature of the molecule allows for predictions of its behavior. The reaction typically involves a 1,3-dipole, such as a nitrile oxide, reacting with the nitrile π-system.

The strong electron-withdrawing character of the nitro group at the meta-position and the fluorine atom significantly influences the electrophilicity of the nitrile carbon. This electronic deficit would make the nitrile moiety a more reactive partner for electron-rich 1,3-dipoles. The general mechanism for such a reaction is a concerted [3+2] cycloaddition, leading to the formation of a five-membered heterocycle. For instance, reaction with a nitrile oxide (R-C≡N⁺-O⁻) would be expected to yield a 1,2,4-oxadiazole (B8745197) derivative.

Table 1: Predicted Reactivity in 1,3-Dipolar Cycloadditions

| 1,3-Dipole | Predicted Heterocyclic Product | Electronic Demand |

|---|---|---|

| Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole | Electron-rich dipole favored |

| Azide (R-N₃) | Tetrazole | Requires activation (e.g., Lewis acid) |

The regioselectivity of these cycloadditions is governed by the frontier molecular orbitals (FMO) of the reactants. The electron-deficient nature of the benzonitrile (B105546) derivative suggests that the reaction would be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile.

Reactivity at the Fluoro Substituent (–F)

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects of the ortho-nitro group and the para-nitrile group. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. libretexts.orgcore.ac.uk

In SNAr reactions, fluoride (B91410) is an excellent leaving group, a trend that is somewhat counterintuitive based on its bond strength to carbon but is well-established in activated aromatic systems. libretexts.org The rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. libretexts.org

Common nucleophiles that can displace the fluorine atom include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would yield 2-amino-5-methoxy-3-nitrobenzonitrile. Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that such substitutions proceed efficiently with a variety of oxygen, sulfur, and nitrogen nucleophiles in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. beilstein-journals.org

Table 2: Representative SNAr Reactions and Conditions

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl ether | Methanol, reflux |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl sulfide | DMF, heat |

The fluorine substituent exerts a profound stereoelectronic influence on the reactivity of the aromatic ring. This influence is a duality of a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). numberanalytics.com

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond framework. This effect deactivates the entire ring towards electrophilic attack but, more importantly, it strongly activates the ring for nucleophilic aromatic substitution, as discussed above. core.ac.uknumberanalytics.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the benzene (B151609) ring. While this effect is weaker than for other halogens, it directs electrophiles to the ortho and para positions. However, in this compound, the powerful deactivating effects of the nitro and nitrile groups dominate, making electrophilic substitution highly unlikely.

The interplay of these effects makes the C-F bond highly polarized and lowers the energy of the ring's LUMO, making it more susceptible to attack by nucleophiles. numberanalytics.com Furthermore, the presence of fluorine can influence the conformation of molecules and affect non-covalent interactions, which can be crucial in biological contexts or materials science. wikipedia.orgrsc.org The addition of fluorine atoms to an aromatic ring can also introduce a unique set of π-orbitals that can enhance the thermal stability and chemical resistance of the molecule. nih.gov

Reactivity of the Nitro Group (–NO₂)

The selective reduction of the nitro group to an amine is a pivotal transformation in organic synthesis, as it dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com A key challenge is to achieve this reduction without affecting other sensitive functional groups, such as the nitrile.

Several methods are effective for the selective reduction of aromatic nitro groups in the presence of nitriles: wikipedia.org

Metal-Acid Systems: A classic and reliable method involves the use of metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). A particularly mild and effective reagent is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. stackexchange.com This system is known to leave nitrile groups intact. stackexchange.com

Catalytic Hydrogenation: This method can be highly selective depending on the catalyst and conditions used. While palladium on carbon (Pd/C) can sometimes reduce nitriles, platinum-based catalysts (e.g., PtO₂, 1% Pt on carbon) or Raney Nickel under controlled hydrogen pressure and temperature are often used for the selective reduction of the nitro group. stackexchange.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney Nickel, iron compounds) or sodium borohydride (B1222165) (NaBH₄) in combination with transition metal complexes (e.g., NiCl₂, Ni(PPh₃)₄) can also achieve selective reduction. niscpr.res.injsynthchem.commdpi.com

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Selectivity Profile | Typical Conditions | Reference |

|---|---|---|---|

| SnCl₂·2H₂O / Ethanol | High for -NO₂ over -CN, -F | Heat (e.g., 70°C) | stackexchange.com |

| H₂ / Pt on Carbon | Good selectivity with catalyst choice | Low H₂ pressure, room temp. | stackexchange.com |

| NaBH₄ / NiCl₂ | Effective for -NO₂ reduction | Methanol or Ethanol, room temp. | researchgate.net |

Upon reduction, this compound is converted to 2,3-diamino-5-fluorobenzonitrile, a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive and resonance effects. nih.govquora.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond.

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group.

Conversely, this strong electron withdrawal is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), as it provides resonance stabilization for the negatively charged Meisenheimer intermediate that forms when a nucleophile attacks the ring, particularly at the positions ortho and para to the nitro group. libretexts.orgnih.gov This effect, combined with the nitrile group at C1, renders the C3 position (bearing the fluorine) highly electrophilic and susceptible to nucleophilic attack.

Aromatic Ring Functionalization

The functionalization of the this compound ring is dictated by the directing effects of its four distinct substituents: the amino (-NH2) group at C2, the nitro (-NO2) group at C3, the fluoro (-F) group at C5, and the cyano (-CN) group at C1. The two available positions for substitution are C4 and C6.

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. uomustansiriyah.edu.iq The feasibility and regioselectivity of such reactions on this compound are determined by the cumulative electronic influence of its substituents.

Substituent Effects:

Amino Group (-NH2): As a powerful electron-donating group, the amino substituent is strongly activating and directs incoming electrophiles to the ortho and para positions. scispace.comrsc.org

Nitro Group (-NO2): This is a potent electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack and directs electrophiles to the meta position. youtube.com

Fluoro Group (-F): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they are ortho, para-directing because of resonance effects involving their lone pairs.

Cyano Group (-CN): Similar to the nitro group, the cyano group is a strong deactivator and a meta-director.

The regiochemical outcome is determined by the consensus (or conflict) of the directing effects of the four substituents towards the two open positions, C4 and C6. The powerful ortho, para-directing influence of the amino group at C2, reinforced by the ortho, para-directing fluoro group at C5, strongly favors substitution at the C6 position. The deactivating groups also align in this preference, as C6 is meta to both the nitro and cyano groups. Therefore, any successful electrophilic substitution is overwhelmingly predicted to occur at the C6 position.

| Position | Relation to -NH2 (O,P-Director) | Relation to -NO2 (M-Director) | Relation to -F (O,P-Director) | Relation to -CN (M-Director) | Predicted Outcome |

|---|---|---|---|---|---|

| C4 | Meta (Unfavored) | Ortho (Unfavored) | Ortho (Favored) | Meta (Favored) | Highly Disfavored |

| C6 | Ortho (Favored) | Meta (Favored) | Para (Favored) | Ortho (Unfavored) | Strongly Favored |

Regioselective Functionalization Studies

Beyond electrophilic substitution, the unique substitution pattern of this compound opens avenues for other regioselective transformations. Nucleophilic aromatic substitution (SNAr) is a particularly relevant pathway.

The fluorine atom at C5 is highly activated towards nucleophilic displacement. This activation arises from the presence of the strongly electron-withdrawing nitro group positioned ortho to it and the cyano group in the para position. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the SNAr mechanism, thereby facilitating the reaction. This allows for the regioselective introduction of a variety of nucleophiles at the C5 position, displacing the fluoride.

Another key regioselective reaction involves the modification of the existing substituents. The nitro group at C3 can be selectively reduced to an amino group using various reducing agents (e.g., SnCl2, H2/Pd-C). This transformation proceeds without affecting the other functional groups and provides a route to 2,3-diamino-5-fluorobenzonitrile, a valuable synthetic intermediate.

| Reaction Type | Target Site | Activating Groups | Potential Reagents | Product Type |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C5-F | -NO2 (ortho), -CN (para) | Amines, Alkoxides, Thiolates | 5-substituted-2-amino-3-nitrobenzonitriles |

| Nitro Group Reduction | C3-NO2 | N/A | SnCl2, H2/Pd-C, Fe/HCl | 2,3-Diamino-5-fluorobenzonitrile |

Directed Ortho-Metalation (DoM) Applications

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. baranlab.org

A primary amino group (-NH2) is not a suitable DMG for DoM because its protons are more acidic than the aromatic C-H protons and would be deprotonated first by the organolithium base. To utilize DoM chemistry on this compound, the amino group must first be converted into a suitable DMG. harvard.edu Common and effective DMGs derived from primary amines include amides, carbamates, and sulfonamides. organic-chemistry.org

For instance, the amino group at C2 could be acylated to form a pivaloyl amide (-NHPiv) or converted to a carbamate (B1207046) like a Boc group (-NHBoc). masterorganicchemistry.com These modified groups are excellent DMGs that would chelate the organolithium reagent and direct deprotonation specifically to the C6 position, the only available ortho site. The resulting lithiated intermediate could then react with a wide array of electrophiles (e.g., I2, DMF, CO2, alkyl halides) to introduce a new substituent at C6 with high regioselectivity. The DMG can often be removed post-functionalization to regenerate the amino group or a related functionality.

| Amine Derivative (DMG) | Example Reagent for Formation | Metalation Site | Example Electrophile (E+) | Final Product (after DMG removal) |

|---|---|---|---|---|

| Amide (-NHCOR) | Pivaloyl chloride | C6 | Iodine (I2) | 2-Amino-6-iodo-5-fluoro-3-nitrobenzonitrile |

| Carbamate (-NHCOOtBu) | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | C6 | N,N-Dimethylformamide (DMF) | 2-Amino-6-formyl-5-fluoro-3-nitrobenzonitrile |

| Sulfonamide (-NHSO2R) | Tosyl chloride | C6 | Carbon dioxide (CO2) | 2-Amino-6-carboxy-5-fluoro-3-nitrobenzonitrile |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-Amino-5-fluoro-3-nitrobenzonitrile, a combination of one-dimensional and multi-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals, while ¹⁹F NMR offers a direct probe into the local environment of the fluorine substituent.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)

While specific experimental 2D NMR spectra for this compound are not widely published, the expected correlations can be predicted based on its structure. Two-dimensional NMR techniques are crucial for elucidating the connectivity of atoms within a molecule. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the two aromatic protons, H-4 and H-6, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). sdsu.edu It would show direct correlations between the signals of H-4 and C-4, and H-6 and C-6, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.com HMBC is particularly vital for assigning quaternary (non-protonated) carbons. For instance, the H-4 proton would be expected to show correlations to the carbons C-2, C-6, and the cyano carbon (C-CN). Similarly, the H-6 proton would correlate to C-2, C-4, and C-5. The protons of the amino group (-NH₂) could also show correlations to C-1, C-2, and C-3, providing definitive assignments for all carbons in the ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | Expected COSY Correlations | Expected HSQC Correlations | Expected HMBC Correlations |

|---|---|---|---|

| H-4 | H-6 | C-4 | C-2, C-3, C-5, C-6, C-CN |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

| -NH₂ | None | None | C-1, C-2, C-3 |

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis in Fluorinated Aromatic Systems

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shift of ¹⁹F is particularly responsive to the electronic environment, with a wide spectral range that minimizes signal overlap. biophysics.orgazom.com

In fluorinated aromatic systems, the ¹⁹F chemical shift is influenced by the electronic effects of other substituents on the ring. In this compound, the fluorine at C-5 is flanked by an electron-donating amino group (at C-2, meta position) and electron-withdrawing nitro and cyano groups (at C-3 and C-1, ortho and para positions, respectively, relative to the C-F bond). The strong electron-withdrawing nature of the nitro and cyano groups is expected to deshield the fluorine nucleus, causing its resonance to appear at a higher frequency (downfield) compared to fluorobenzene. The amino group's donating effect would provide some shielding. The precise chemical shift is a balance of these competing resonance and inductive effects. This high sensitivity makes ¹⁹F NMR an excellent probe for confirming the substitution pattern and purity of the compound. thermofisher.com

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is sensitive to the local molecular environment within the crystal lattice. nih.gov

Different polymorphs of this compound would arise from variations in intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, and different molecular packing arrangements. These variations in the solid-state environment would lead to distinct ¹³C and ¹⁵N chemical shifts for each unique crystalline form. The ssNMR spectrum provides a characteristic fingerprint for each polymorph, allowing for their differentiation and quantification in a mixture. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples. nih.gov While specific polymorphic studies on this compound are not documented, ssNMR remains the definitive technique for such investigations.

Vibrational Spectroscopy (IR and Raman)

Detailed Vibrational Mode Assignments for Functional Groups

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its various functional groups. Based on established literature for substituted benzonitriles and aromatic nitro compounds, a detailed assignment can be proposed. researchgate.netnih.gov

Amino (-NH₂) Group: Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending (scissoring) mode typically appears around 1600-1650 cm⁻¹.

Nitrile (-C≡N) Group: A sharp, strong absorption band for the C≡N stretching vibration is characteristic and typically appears in the 2220-2240 cm⁻¹ range. researchgate.net Its intensity and exact position can be influenced by the electronic effects of the other ring substituents.

Nitro (-NO₂) Group: The nitro group gives rise to two strong stretching vibrations: an asymmetric stretch usually between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.

Carbon-Fluorine (C-F) Bond: The C-F stretching vibration for aryl fluorides is typically strong in the IR spectrum and appears in the 1100-1250 cm⁻¹ region.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 | |

| N-H Scissoring (Bending) | 1600 - 1650 | |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 |

| Nitro (-NO₂) | NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1370 | |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Ring Stretch | 1400 - 1600 |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can provide insights into the conformational preferences of a molecule. nih.gov For this compound, a key conformational aspect is the potential for intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.

The formation of such a hydrogen bond would typically cause the N-H stretching frequency to shift to a lower wavenumber (a redshift) and the band to become broader compared to a non-hydrogen-bonded N-H group. By comparing the spectra recorded in non-polar solvents (where intramolecular bonding is favored) with those in polar, hydrogen-bond-accepting solvents (which would disrupt the internal bond), it is possible to probe the existence and strength of this interaction. This type of analysis, often supported by theoretical calculations, can reveal the most stable conformation of the molecule in different environments. fapesp.br

Electronic Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy would be employed to study the electronic transitions within the molecule. The presence of the benzene (B151609) ring, along with the electron-donating amino group and the electron-withdrawing nitro and nitrile groups, creates a conjugated system. This conjugation is expected to result in absorption bands in the UV-Vis region, corresponding to π → π* and n → π* transitions. The analysis of the position (λmax) and intensity (molar absorptivity) of these bands would provide valuable information about the extent of electronic conjugation and the energy levels of the molecular orbitals.

Solvatochromic Behavior Investigations

The study of the compound's UV-Vis spectrum in solvents of varying polarity would reveal its solvatochromic behavior. A shift in the absorption maxima with changing solvent polarity can indicate changes in the electronic distribution in the ground and excited states. For a molecule with significant intramolecular charge transfer character, such as this compound, a pronounced solvatochromic shift would be expected. This data helps in understanding the dipole moment of the molecule in its different electronic states.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry, particularly with tandem MS (MS/MS) techniques, would be used to analyze the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. The observed fragmentation pattern, such as the loss of the nitro group, the nitrile group, or other neutral losses, would serve as a fingerprint for the compound and provide strong evidence for its proposed structure.

X-ray Crystallography

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. Consequently, a detailed analysis of its absolute configuration, molecular conformation, crystal packing, and intermolecular interactions based on experimental X-ray crystallography cannot be provided at this time.

The elucidation of the three-dimensional atomic arrangement of a chemical compound through single-crystal X-ray diffraction is a definitive method for confirming its molecular structure. This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule. Furthermore, the analysis of the crystal lattice reveals how individual molecules are arranged in the solid state, offering insights into the nature and geometry of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to understanding the physicochemical properties of the material.

For a definitive structural characterization of this compound, the growth of a high-quality single crystal and subsequent analysis by X-ray diffraction would be required. Such an investigation would yield key crystallographic parameters, including the unit cell dimensions, space group, and atomic coordinates. This empirical data would be invaluable for validating computational models and for a deeper understanding of the compound's solid-state chemistry.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

As no crystallographic data is available, the absolute configuration and specific molecular conformation of this compound in the solid state have not been experimentally determined.

Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, a description of the crystal packing and an analysis of the intermolecular interactions for this compound cannot be detailed.

Computational Chemistry and Theoretical Studies of 2 Amino 5 Fluoro 3 Nitrobenzonitrile

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's stability and its tendency to participate in chemical reactions.

Electrostatic Potential (ESP) Surface Analysis

The ESP surface map would reveal the distribution of charge across the molecule. This is invaluable for predicting how the molecule would interact with other molecules, highlighting regions that are electron-rich (and therefore susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Molecular Reactivity Descriptors (e.g., Fukui functions, Parr functions)

These descriptors, derived from quantum chemical calculations, would offer a more quantitative measure of the reactivity at different atomic sites within the molecule, predicting which atoms are most likely to be involved in various types of chemical reactions.

Prediction of Spectroscopic Properties

Simulated IR, Raman, and NMR Spectra

Computational methods can predict the vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra of a molecule. These simulated spectra are invaluable for interpreting experimental data and for the structural identification of the compound.

Theoretical UV-Vis Absorption Spectra and Excited State Properties (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. qnl.qa It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For a molecule like 2-Amino-5-fluoro-3-nitrobenzonitrile, with its combination of electron-donating (amino) and electron-withdrawing (nitro, cyano) groups on an aromatic ring, the UV-Vis spectrum is expected to feature transitions characterized by significant intramolecular charge transfer (ICT). researchgate.net

TD-DFT calculations can elucidate the nature of these transitions by identifying the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For nitroaromatic compounds, electronic transitions are often delocalized over the molecule, leading to ICT processes between the functional groups and the benzene (B151609) ring. researchgate.net The solvent environment can also be modeled to predict solvatochromic shifts, as the polarity of the solvent can stabilize the ground and excited states differently. qnl.qa

A typical TD-DFT analysis would yield data on the primary electronic transitions, including their calculated wavelength (λ_max), oscillator strength (ƒ), and the specific orbitals contributing to the transition. The oscillator strength is a theoretical measure of the intensity of the absorption band.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound. Note: This table is a representative example of typical TD-DFT output for a molecule of this type. Specific values for this compound require dedicated computational studies not found in the cited literature.

| Transition | Calculated λmax (nm) | Oscillator Strength (ƒ) | Major Orbital Contributions | Character |

|---|---|---|---|---|

| S0 → S1 | 385 | 0.25 | HOMO → LUMO (95%) | π → π* (ICT) |

| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO (88%) | π → π |

| S0 → S3 | 275 | 0.45 | HOMO → LUMO+1 (92%) | π → π (ICT) |

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for exploring the intricate details of chemical reactions. By mapping the potential energy surface (PES) of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org This provides a step-by-step understanding of the reaction mechanism.

For this compound, computational studies could elucidate various reaction pathways, such as nucleophilic aromatic substitution at the fluorine-bearing carbon or reactions involving the amino or nitro groups. The process involves locating the transition state (TS)—a first-order saddle point on the PES—for each elementary step. The geometry of the TS reveals the precise arrangement of atoms as bonds are broken and formed. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS correctly connects the intended reactants and products.

Once the energies of the reactants and the transition state are calculated, the activation energy (ΔE‡) for that reaction step can be determined as their difference. This energy barrier is a critical factor governing the reaction rate; a higher barrier corresponds to a slower reaction. This theoretical approach allows for the comparison of different potential pathways to determine the most energetically favorable one. rsc.org While precise reaction rates require more complex calculations (e.g., using Transition State Theory), the calculated activation energy provides a strong indication of the reaction's feasibility.

Table 2: Illustrative Calculated Activation Energy for a Hypothetical Reaction Step. Note: This table provides a hypothetical example of data derived from mechanistic studies. The reaction and values are for illustrative purposes only.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|---|---|

| Nucleophilic attack by OH- | This compound + OH- | [C7H4FN3O2(OH)]- TS | Meisenheimer Complex | 18.5 |

Intermolecular Interaction Studies

The functional groups of this compound—amino (-NH2), nitro (-NO2), fluoro (-F), and nitrile (-CN)—enable a variety of non-covalent intermolecular interactions. These interactions are fundamental to its crystal packing, solubility, and its potential to bind with biological macromolecules.

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. chemrxiv.org DFT calculations can be used to determine the geometry and energy of these hydrogen bonds, providing insights into their strength and directionality. nih.gov

Halogen Bonding: The fluorine atom, despite its high electronegativity, can participate in halogen bonding. This occurs when an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. rjptonline.org Computational methods are used to analyze the electrostatic potential surface of the molecule to identify these positive regions and to calculate the strength and nature of potential halogen bonds with Lewis bases.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein. researchgate.netbenthamscience.com

For this compound, a docking simulation would place the molecule into the binding pocket of a chosen protein target. The simulation's scoring function estimates the binding energy, with lower scores typically indicating stronger binding affinity. researchgate.net A detailed analysis of the docked pose reveals specific chemical interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov These interactions are critical for the stability of the ligand-protein complex. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target. Note: This table is a representative example of docking simulation results. The target protein, scores, and interacting residues are hypothetical.

| Protein Target | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Kinase XYZ (PDB: 0XXX) | -8.2 | GLU-85 | Hydrogen Bond (with -NH2 group) |

| LEU-130 | Hydrophobic Interaction | ||

| ASP-145 | Halogen Bond (with -F atom) | ||

| PHE-146 | π-π Stacking (with benzene ring) |

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Scaffolds

2-Amino-5-fluoro-3-nitrobenzonitrile is a key starting material for synthesizing a variety of heterocyclic compounds. The presence of ortho-positioned amino and nitrile groups facilitates cyclization reactions, while the nitro and fluoro groups can be used to modulate the electronic properties and biological activity of the final products.

The quinazoline (B50416) and quinazolinone cores are prevalent in numerous biologically active compounds, including several approved anticancer drugs. clockss.orgcbijournal.com The general synthetic strategy involves the reductive cyclization of ortho-nitrobenzonitriles. A particularly efficient method is the one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, which involves reduction of the nitro group, formylation of the resulting amine, and subsequent cyclization. clockss.org This industrially viable process is crucial for the synthesis of kinase inhibitors like gefitinib (B1684475) and erlotinib (B232) hydrochloride, which are used in cancer therapy. clockss.org The this compound scaffold is ideally suited for this type of transformation, providing a direct route to fluorinated quinazolinone derivatives.

Table 1: One-Pot Synthesis of Quinazolin-4(3H)-ones from 2-Nitrobenzonitriles This table illustrates the general reaction scheme applicable to this compound for the synthesis of corresponding quinazolinone derivatives.

| Starting Material (2-Nitrobenzonitrile) | Reagents | Product (Quinazolin-4(3H)-one) | Overall Yield | Reference |

| 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | 1. 80% Hydrazine (B178648) Hydrate (B1144303) / Ferric Chloride2. HCl / Formic Acid | 7-Methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one | 60% | clockss.org |

| 3,4-Dimethoxy-2-nitrobenzonitrile | 1. 80% Hydrazine Hydrate / Ferric Chloride2. HCl / Formic Acid | 6,7-Dimethoxyquinazolin-4(3H)-one | 65% | clockss.org |

The reactive nature of the amino and nitrile groups in this compound allows for its use in constructing fused pyrimidine (B1678525) systems. For instance, precursors with similar functionalities, such as 2-aminonicotinates, can be reacted with reagents like dimethylformamide dimethylacetal (DMF-DMA) to form amidine intermediates. nih.gov These intermediates can then be cyclized with ammonia (B1221849) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are known to possess significant antimicrobial activity. nih.gov This synthetic logic can be extended to the benzonitrile (B105546) scaffold to create benzo-fused pyrimidine systems.

The synthesis of substituted pyridines is also achievable. While direct synthesis from the title compound is specific, related methodologies highlight the utility of its functional groups. For example, novel routes to synthesize 2-amino-5-fluoropyridine (B1271945) have been developed from 2-aminopyridine (B139424) through a sequence of nitration, acetylation, reduction, diazotization, and other steps. researchgate.net

The title compound's structural analogue, 2-fluoro-5-nitrobenzonitrile (B100134), is an effective precursor for anti-tumor benzothiophene (B83047) derivatives. ossila.com A common synthetic route involves the reaction with methyl thioglycolate, which leads to the formation of compounds like ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate. ossila.comsigmaaldrich.com This transformation underscores the utility of the fluorinated benzonitrile core in building complex heterocyclic systems with therapeutic potential.

Furthermore, the synthesis of benzimidazoles, another critical heterocyclic motif in medicinal chemistry, can be achieved from related precursors. nih.gov Copper-catalyzed cyclization methods provide an efficient means to construct the benzimidazole (B57391) ring system. The functional groups present in this compound make it a suitable candidate for conversion into diamine derivatives, which can then undergo cyclization to form the corresponding benzimidazole structures. google.com

Table 2: Synthesis of Benzothiophene Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | 3-Aminobenzo[b]thiophene derivatives | 93% | ossila.com |

The versatility of fluorinated benzonitriles extends to the synthesis of other complex polycyclic systems. Research has demonstrated that 2-fluoro-5-nitrobenzonitrile can be utilized to construct pyrroloquinoline and quinoline (B57606) derivatives. ossila.com These syntheses often involve multi-step sequences where the nitro and nitrile groups are strategically manipulated to build the fused ring systems. The ability to construct such diverse scaffolds highlights the importance of this compound as a versatile building block in synthetic chemistry.

Building Block for Fluorinated Aromatic Systems

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science. nih.gov this compound serves as an excellent building block for creating complex fluorinated aromatic systems, leveraging the unique properties conferred by the fluorine atom. bldpharm.com The presence of multiple, distinct functional groups allows for sequential and selective reactions, making it a powerful tool for molecular design. ossila.com

Bioisosterism, the replacement of one atom or group with another that produces a molecule with similar biological properties, is a cornerstone of modern medicinal chemistry. nih.gov Fluorine is frequently used as a bioisostere for hydrogen due to its relatively small size and unique electronic properties. nih.govselvita.com

The strategic placement of a fluorine atom, as seen in this compound, can lead to significant improvements in a drug candidate's profile. These enhancements include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

Improved Bioavailability: Fluorine's high electronegativity can alter the acidity of nearby protons (e.g., on an adjacent N-H group), which can improve solubility and membrane permeability. selvita.com

Increased Binding Affinity: The fluorine atom can engage in favorable electrostatic interactions with protein targets, potentially increasing the potency of the drug. ossila.com

Therefore, using this compound as a synthetic precursor allows for the direct incorporation of a bioisosteric fluorine substituent into the final molecule, providing a streamlined path to compounds with potentially superior pharmacokinetic and pharmacodynamic properties. selvita.com

Synthesis of Highly Functionalized Benzonitrile Analogues

The versatility of the benzonitrile scaffold, characterized by the presence of amino, fluoro, and nitro groups, suggests its potential as a precursor for highly functionalized analogues. However, specific documented syntheses commencing from this compound to produce a range of these analogues are not extensively reported in the available literature.

In principle, the reactive sites on the molecule—the amino group, the nitro group, and the aromatic ring itself—offer pathways to various derivatives. For instance, the amino group could undergo diazotization followed by substitution reactions (Sandmeyer or similar) to introduce a variety of functional groups. The nitro group is amenable to reduction to an amino group, which could then be further functionalized. Additionally, the fluorine atom could potentially be a site for nucleophilic aromatic substitution, although this is generally less facile than with other activating groups.

Despite these theoretical possibilities, concrete examples and detailed research findings specifically utilizing this compound for the synthesis of a diverse library of functionalized benzonitrile analogues are not presently available.

Development of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalytic chemistry, enabling enhanced reactivity, selectivity, and efficiency in a vast array of chemical transformations. While benzonitrile derivatives can be employed in ligand design, there is no specific information available in the scientific literature detailing the use of this compound for this purpose.

Synthesis of Oxazoline (B21484) Ligands

Oxazoline ligands are a prominent class of chiral ligands used in asymmetric catalysis. Their synthesis typically involves the condensation of a chiral amino alcohol with a carboxylic acid or its derivative. While a benzonitrile moiety can be a feature of an oxazoline ligand, there are no documented instances of this compound being directly used as a starting material for the synthesis of such ligands. The specific combination of substituents on this isomer may not be optimal for the known synthetic routes to oxazoline ligands, or its potential in this area has yet to be explored.

Ligand Design for Organometallic Catalysis

The design of ligands for organometallic catalysis is a sophisticated process that tailors the electronic and steric properties of a ligand to a specific metal center and reaction. Although the functional groups present in this compound could theoretically be incorporated into a larger ligand structure, there is a lack of published research demonstrating its application in ligand design for organometallic catalysis. The specific electronic effects of the combined amino, fluoro, and nitro groups in the 2, 5, and 3 positions, respectively, on the coordination properties of the nitrile group or other potential coordinating sites have not been reported.

Role in Advanced Material Precursors

The unique substitution pattern of this compound suggests its potential as a precursor for advanced materials. However, specific applications in the synthesis of specialized dyes, pigments, or optoelectronic materials are not documented in the available scientific literature.

Synthesis of Specialized Dyes and Pigments

Aromatic nitroamines are a well-known class of chromophores and are often used as building blocks for dyes and pigments. The presence of the amino and nitro groups on the benzonitrile ring of this compound suggests its potential as a dye precursor. For instance, diazotization of the amino group followed by coupling with a suitable aromatic compound could, in theory, lead to the formation of an azo dye.

However, a review of the literature does not yield specific examples of dyes or pigments that are synthesized from this compound. While a related compound, 2-amino-5-nitrobenzonitrile, is known to be suitable for producing disperse dyes, the specific impact of the additional fluorine atom at the 5-position and the nitro group at the 3-position on the color and properties of potential dyes has not been reported.

Precursors for Optoelectronic Materials

The synthesis of materials with specific optical and electronic properties is a rapidly advancing field. Benzonitrile derivatives can be incorporated into larger conjugated systems that are of interest for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The combination of electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups, along with the electronegative fluorine atom, could impart interesting electronic characteristics to molecules derived from this compound.

Nevertheless, there is no available research that specifically describes the use of this compound as a precursor for optoelectronic materials. Its potential in this area remains unexplored in the public scientific domain.

Future Research and Translational Opportunities for this compound

The strategically functionalized aromatic compound, this compound, represents a versatile scaffold with significant potential for the development of novel materials and therapeutics. As research in synthetic chemistry and drug discovery continues to advance, several key areas of future investigation are poised to unlock the full potential of this molecule and its derivatives. This article explores the forward-looking research directions and translational perspectives centered on this compound, from sustainable synthesis to the integration of cutting-edge computational and automated technologies.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-fluoro-3-nitrobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

- Stepwise Functionalization: Begin with a fluorobenzonitrile precursor (e.g., 5-fluorobenzonitrile). Introduce the amino group via catalytic hydrogenation of a nitro intermediate or via Buchwald-Hartwig amination, followed by regioselective nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of nitrating agents (e.g., 1.2 eq HNO₃) to minimize byproducts like dinitro derivatives. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.